Isotopic Purity and Enrichment for Minimal Signal Interference
The differential advantage of Ethinylestradiol sulfate-D4 as a SIL-IS is its high isotopic enrichment, which minimizes the mass spectral overlap with the unlabeled analyte (Ethinylestradiol sulfate). Deuterated internal standards for bioanalysis typically achieve a deuteration degree between 99.5% and 99.99% [1]. This high purity ensures that the signal from the internal standard's mass transition does not contribute significantly to the analyte's signal, and vice versa, which is a critical requirement for achieving the linearity and accuracy of isotope dilution LC-MS/MS methods [2].
| Evidence Dimension | Isotopic Enrichment (Deuteration Degree) |
|---|---|
| Target Compound Data | ≥ 99.5% (Typical for high-purity SIL-IS) |
| Comparator Or Baseline | Unlabeled Ethinylestradiol sulfate |
| Quantified Difference | Not applicable (qualitative differentiator) |
| Conditions | Specified by isotope chemistry standards and vendor quality control. |
Why This Matters
Ensures accurate and specific quantification by eliminating cross-talk between analyte and internal standard mass channels.
- [1] Justia Patents. METHOD FOR HETERONUCLEAR QUANTITATIVE DETERMINATION BY NMR SPECTROSCOPY... March 6, 2019. View Source
- [2] Documents Delivered. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry... January 1, 2013. View Source
